molecular formula C11H10F3NO2 B8426363 1,2,4-Trifluoro-5-(1-nitropent-4-en-2-yl)benzene

1,2,4-Trifluoro-5-(1-nitropent-4-en-2-yl)benzene

Cat. No. B8426363
M. Wt: 245.20 g/mol
InChI Key: AFJRZSJXJVRGEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07834012B2

Procedure details

To a cooled (−40° C.) solution of (E)-1,2,4-trifluoro-5-(2-nitrovinyl)benzene (250 g, 1.23 mol) in THF (490 mL), allylmagnesium chloride (800 mL, 1.6 mol, 2 M in THF) was added at such a rate as to maintain the internal temperature below −20° C. The solution was stirred at −20° C. for thirty minutes and then carefully quenched by the addition of 2M HCl (1 L), while maintaining the temperature below −5° C. Methyl t-butyl ether (500 mL) was added, and the biphasic solution was allowed to warm to >10° C. The layers were separated, and the organic was washed with H2O (1×500 mL), saturated aqueous NaHCO3 (1×500 mL), and brine (1×500 mL). The organic layer was concentrated to dryness, and the crude product was filtered through a 450 g plug of silica gel (eluting with 5% ethyl acetate in hexane at a flow rate of 90 mL/min). The first 100 mL of eluent was discarded, and the subsequent 2 L were collected and concentrated to dryness to give the title compound as an oil (268 g, 89%). 1H NMR (300 MHz, CDCl3) δ ppm 7.05-6.90 (m, 2H), 5.65 (dddd, J=7.5, 7.5, 9.5, and 16.6, Hz, 1H), 5.12-5.06 (m, 2H), 4.63 (d, J=7.5 Hz, 2H), 3.75 (p, J=7.5 Hz, 1H), and 2.48 (t, J=7.5 Hz, 2H).
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Name
Quantity
490 mL
Type
solvent
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6](/[CH:8]=[CH:9]/[N+:10]([O-:12])=[O:11])[C:5]([F:13])=[CH:4][C:3]=1[F:14].[CH2:15]([Mg]Cl)[CH:16]=[CH2:17]>C1COCC1>[F:1][C:2]1[CH:7]=[C:6]([CH:8]([CH2:17][CH:16]=[CH2:15])[CH2:9][N+:10]([O-:12])=[O:11])[C:5]([F:13])=[CH:4][C:3]=1[F:14]

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
FC1=C(C=C(C(=C1)\C=C\[N+](=O)[O-])F)F
Name
Quantity
800 mL
Type
reactant
Smiles
C(C=C)[Mg]Cl
Name
Quantity
490 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at −20° C. for thirty minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at such a rate as
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal temperature below −20° C
CUSTOM
Type
CUSTOM
Details
carefully quenched by the addition of 2M HCl (1 L)
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below −5° C
ADDITION
Type
ADDITION
Details
Methyl t-butyl ether (500 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
to warm to >10° C
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic was washed with H2O (1×500 mL), saturated aqueous NaHCO3 (1×500 mL), and brine (1×500 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated to dryness
FILTRATION
Type
FILTRATION
Details
the crude product was filtered through a 450 g plug of silica gel (
WASH
Type
WASH
Details
eluting with 5% ethyl acetate in hexane at a flow rate of 90 mL/min)
CUSTOM
Type
CUSTOM
Details
the subsequent 2 L were collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C(=C1)C(C[N+](=O)[O-])CC=C)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 268 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.